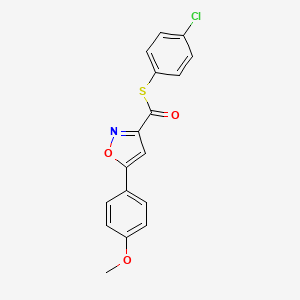
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a combination of chlorophenyl, sulfanyl, methoxyphenyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methoxybenzaldehyde.
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through esterification, hydrazination, and cyclization reactions.
Final Assembly: The final product is obtained by combining the intermediate compounds through nucleophilic substitution and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chlorophenyl)sulfanyl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone
- [(4-Chlorophenyl)sulfanyl][5-(4-ethylphenyl)-1,2-oxazol-3-yl]methanone
- [(4-Chlorophenyl)sulfanyl][5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone
Uniqueness
[(4-Chlorophenyl)sulfanyl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C17H12ClNO3S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C17H12ClNO3S/c1-21-13-6-2-11(3-7-13)16-10-15(19-22-16)17(20)23-14-8-4-12(18)5-9-14/h2-10H,1H3 |
InChI Key |
CUQDCGMTMNNPJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















